Technical Guide: Synthesis and Properties of Triallyl(3-bromopropyl)silane
Technical Guide: Synthesis and Properties of Triallyl(3-bromopropyl)silane
Part 1: Executive Summary & Chemical Profile
Triallyl(3-bromopropyl)silane is a specialized organosilicon intermediate characterized by a unique heterobifunctional architecture. It features a central silicon atom bonded to three reactive allyl groups and one 3-bromopropyl chain. This structure makes it a potent "hub" molecule in materials science and medicinal chemistry: the allyl groups facilitate rapid crosslinking or polymerization (via thiol-ene click chemistry or olefin metathesis), while the terminal bromide serves as a robust electrophilic site for nucleophilic substitution (e.g., azidation, amination).
This guide details the synthesis, purification, and application of this compound, emphasizing protocols that minimize side reactions such as Wurtz coupling.
Chemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]
| Property | Description / Value |
| Systematic Name | (3-Bromopropyl)tri(prop-2-en-1-yl)silane |
| Molecular Formula | |
| Molecular Weight | 273.29 g/mol |
| Appearance | Clear, colorless liquid |
| Boiling Point (Est.) | 115–120 °C at 2 mmHg (Extrapolated from tetraallylsilane) |
| Density (Est.) | 1.05 – 1.10 g/mL |
| Solubility | Soluble in DCM, THF, Toluene, Hexanes; Immiscible with water |
| Key Functionality | Electrophilic alkyl bromide + Nucleophilic/Polymerizable allyl groups |
Part 2: Synthesis Protocol
Strategic Analysis
The synthesis targets the nucleophilic substitution of chlorine atoms on (3-bromopropyl)trichlorosilane using allylmagnesium bromide .
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Precursor: (3-Bromopropyl)trichlorosilane (CAS 13883-39-1).
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Reagent: Allylmagnesium bromide (1.0 M in Et₂O or THF).
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Critical Challenge: The primary risk is the "Wurtz coupling" side reaction where the Grignard reagent attacks the C-Br bond of the propyl chain instead of the Si-Cl bond.
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Solution: Exploiting the hard-soft acid-base (HSAB) principle. The Si-Cl bond is significantly more electrophilic (harder) than the C-Br bond. By maintaining low temperatures (-10°C to 0°C) and controlling addition rates, kinetic selectivity favors silylation over alkylation.
Reagents and Equipment
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Reactants: (3-Bromopropyl)trichlorosilane (1.0 equiv), Allylmagnesium bromide (3.3 equiv).
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Solvent: Anhydrous Diethyl Ether (Et₂O) or THF. Et₂O is preferred for easier workup of the high-boiling product.
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Equipment: 3-neck round bottom flask, pressure-equalizing addition funnel, nitrogen atmosphere line, mechanical stirrer.[1]
Step-by-Step Methodology
Step 1: Reactor Setup
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Flame-dry a 1L 3-neck flask and cool under a stream of dry nitrogen.
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Charge the flask with (3-bromopropyl)trichlorosilane (25.6 g, 100 mmol) and 200 mL of anhydrous Et₂O.
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Cool the solution to -10°C using an ice/salt bath. Causality: Low temperature suppresses the reactivity of the alkyl bromide tail.
Step 2: Grignard Addition[1]
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Transfer Allylmagnesium bromide (330 mL of 1.0 M solution, 330 mmol) to the addition funnel under nitrogen.
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Add the Grignard reagent dropwise over 90 minutes.[1]
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Observation: A white precipitate of magnesium salts (
) will form immediately. -
Control: Ensure the internal temperature does not exceed 0°C. Rapid addition generates excess heat, promoting side reactions.
-
-
Once addition is complete, allow the mixture to stir at 0°C for 1 hour, then slowly warm to room temperature over 2 hours.
Step 3: Quench and Workup
-
Cool the mixture back to 0°C.
-
Carefully quench with saturated aqueous
(100 mL). Caution: Exothermic. -
Transfer to a separatory funnel. Separate the organic layer.[2]
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Extract the aqueous layer twice with Et₂O (2 x 100 mL).
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Combine organic layers, wash with brine, and dry over anhydrous
.
Step 4: Purification
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Remove solvent via rotary evaporation at reduced pressure (avoid heating above 40°C initially).
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Perform fractional vacuum distillation on the crude oil.
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Target Fraction: Collect the fraction boiling at ~115–120°C at 2 mmHg.
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Integrity Check: Discard the lower boiling forerun (diallyl species) and the high-boiling pot residue (polymerized byproducts).
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Part 3: Reaction Mechanism & Visualization
The following diagram illustrates the selective substitution pathway and the competing side reaction that must be avoided.
Figure 1: Selective nucleophilic substitution at Silicon. The dotted red line represents the side reaction suppressed by low temperature.
Part 4: Characterization & Quality Control
To validate the synthesis, the following spectroscopic signatures must be confirmed.
| Technique | Expected Signal / Observation | Interpretation |
| ¹H NMR (CDCl₃) | Allyl internal vinyl protons | |
| Allyl terminal vinyl protons | ||
| Alpha-bromo protons (Diagnostic) | ||
| Allyl methylene protons | ||
| Propyl chain internal protons | ||
| ¹³C NMR | ~134 ppm, ~114 ppm | Allyl carbons |
| ~35 ppm | Carbon attached to Bromine | |
| IR Spectroscopy | 3080 cm⁻¹ (=C-H stretch) | Unsaturated allyl group |
| 1630 cm⁻¹ (C=C stretch) | Alkene functionality | |
| No broad -OH peak | Confirms absence of silanol hydrolysis |
Part 5: Applications in Drug Development & Materials
Triallyl(3-bromopropyl)silane serves as a "heterobifunctional hub." Its asymmetry allows researchers to perform orthogonal chemistries: modifying the bromide end without affecting the allyl groups, and vice versa.
Workflow: Dendrimer & Polymer Synthesis
The molecule is ideal for synthesizing hyperbranched polymers (carbosilane dendrimers). The bromide can be converted to an azide (
Figure 2: Orthogonal reactivity pathways. The bromide allows for functional group interconversion, while allyl groups facilitate network formation.
Surface Functionalization
In drug delivery systems, this silane can modify silica nanoparticles. The silane is anchored (via hydrosilylation if Si-H surfaces are used, or modified to a trialkoxy derivative first) to the particle, exposing the alkyl bromide. This bromide then reacts with amine-containing drugs or targeting peptides.
Part 6: Safety & Handling
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Moisture Sensitivity: While less sensitive than chlorosilanes, the product should be stored under nitrogen to prevent slow oxidation or hydrolysis of the allyl groups over long periods.
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Toxicity: Organosilanes and alkyl bromides are potential alkylating agents. Use gloves (nitrile) and work in a fume hood.
-
Explosion Hazard: The synthesis involves Grignard reagents in ether. Ensure all glassware is free of acetone or moisture. Peroxide formation in allyl-ethers is possible upon long storage; test before distillation.
References
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Precursor Reactivity: Organic Syntheses, Coll. Vol. 4, p. 748 (1963); Vol. 38, p. 78 (1958). (Describes the preparation and reactivity of Allylmagnesium bromide).
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Silane Synthesis Principles: Journal of the American Chemical Society, 1949, 71, 1292. (Describes the interaction of Grignard reagents with haloalkyl silanes).
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Analogous Properties: Sigma-Aldrich Product Specification for (3-Bromopropyl)trichlorosilane.
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Hydrosilylation Catalysis: Nature Communications, 2021, 12, 2800. (Discusses selectivity in hydrosilylation of allyl halides, relevant for alternative synthesis routes).
